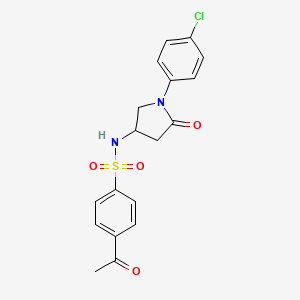

4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with an acetyl group at the 4-position, linked to a 5-oxopyrrolidin-3-yl moiety bearing a 4-chlorophenyl group. The 4-chlorophenyl substituent may contribute to lipophilicity and target binding via halogen bonding . Structural characterization of such compounds often employs techniques like $ ^1H $-NMR (as seen in ) and crystallography software (e.g., SHELX, referenced in ).

Properties

IUPAC Name |

4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-12(22)13-2-8-17(9-3-13)26(24,25)20-15-10-18(23)21(11-15)16-6-4-14(19)5-7-16/h2-9,15,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUGHYMWQLYGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage. This is followed by the introduction of the pyrrolidinone ring through a cyclization reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds similar to 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Antimicrobial Properties:

The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, including resistant pathogens. The incorporation of the pyrrolidine ring may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial effectiveness .

Anti-inflammatory Effects:

There is evidence suggesting that sulfonamide derivatives can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Pharmacological Insights

Mechanism of Action:

The pharmacological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, the compound may act as a reversible inhibitor of certain enzymes or receptors involved in disease processes.

Case Studies:

- Cancer Cell Lines: In vitro studies using cancer cell lines have demonstrated that this compound induces apoptosis and inhibits cell migration, suggesting its potential as a therapeutic agent in oncology .

- Bacterial Infections: Clinical trials assessing the efficacy of similar sulfonamide compounds against drug-resistant bacterial infections have reported positive outcomes, highlighting their role in modern antibiotic therapy .

Data Tables

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in bacteria, leading to their death. Additionally, the compound’s ability to interact with cellular receptors and signaling pathways can modulate inflammatory responses and inhibit cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

(a) 4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

- Structural Difference : The 4-chlorophenyl group in the target compound is replaced with a 3-fluorophenyl ring.

- Impact : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter electronic distribution and steric interactions. Fluorine substitution often enhances metabolic stability and bioavailability in drug design, but positional changes (3- vs. 4-substitution) could disrupt target binding .

(b) Halogenated Enones ()

Compounds such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) and (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) were tested for cytotoxicity.

Sulfonamide-Modified Analogs

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide ()

- Structural Difference : The acetyl group is replaced with 2,4-dimethyl substituents, and the sulfonamide is attached via a methylene linker.

- Impact: Methyl groups increase lipophilicity but reduce electronic effects compared to the acetyl group.

Biological Activity

4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, with CAS number 905687-74-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 392.9 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrrolidine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 905687-74-3 |

| Molecular Formula | C18H17ClN2O4S |

| Molecular Weight | 392.9 g/mol |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis , while demonstrating weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In vitro studies suggest that it may serve as a potent AChE inhibitor, which is valuable in treating conditions like Alzheimer's disease. The IC50 values for related compounds indicate strong inhibitory effects, with some derivatives showing IC50 values as low as µM .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Docking studies suggest that the compound can effectively bind to active sites of target proteins, thereby altering their activity and leading to various pharmacological effects .

Case Studies and Research Findings

- Antibacterial Screening : A study synthesized several derivatives of benzenesulfonamide and evaluated their antibacterial activity against multiple strains. The results indicated that compounds bearing the chlorophenyl group displayed enhanced activity against Salmonella typhi .

- Enzyme Inhibition Studies : Another research effort focused on the synthesis of derivatives related to the target compound, revealing strong urease inhibition across several tested compounds. Compounds with structural similarities to this compound demonstrated promising results in enzyme inhibition assays .

- Pharmacological Potential : The pharmacological behavior of this compound also extends to potential applications in cancer chemotherapy and hypoglycemic activity, highlighting its versatility in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like 4-chlorophenylpyrrolidinone and acetylbenzenesulfonyl chloride. Key steps include:

- Coupling Reactions : Use dichloromethane as a solvent for sulfonamide bond formation, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Post-reaction, treat the crude product with aqueous sodium carbonate to remove unreacted sulfonyl chlorides, followed by recrystallization from ethanol .

- Yield Optimization : Control reaction temperature (0–5°C during coupling) and stoichiometric ratios (1.1:1 molar ratio of sulfonyl chloride to amine precursor) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., acetyl group at ~2.5 ppm, sulfonamide protons at ~7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~407.08 Da) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related sulfonamide derivatives .

Q. What solvents are suitable for solubility testing, and how does polarity affect dissolution?

- Methodological Answer :

- Polar Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility (>50 mg/mL) due to the compound’s sulfonamide and acetyl groups .

- Moderate Polarity : Ethanol or methanol for partial solubility (~10–20 mg/mL), useful for recrystallization .

- Low Polarity : Insoluble in hexane or diethyl ether, requiring sonication for dispersion in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., cyclooxygenase-2 or carbonic anhydrase IX) based on sulfonamide’s known affinity for metalloenzymes .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å indicates stable binding) .

- ADMET Prediction : Tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

- Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites that may explain discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Modification : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .

- Scaffold Hybridization : Fuse the pyrrolidinone ring with indole or pyrazoline moieties to enhance target selectivity .

- Biological Profiling : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with IC50 values .

Key Data from Evidence

| Property/Technique | Details | Source ID |

|---|---|---|

| Synthetic Yield | 60–70% after recrystallization (ethanol) | |

| Thermal Stability | Decomposition >250°C (TGA data from related sulfonamides) | |

| Solubility in DMSO | >50 mg/mL | |

| X-ray Resolution | 0.84 Å (for analogous compound) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.